N3-Peg11-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

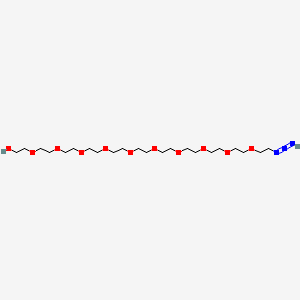

N3-Peg11-OH, also known as azide-polyethylene glycol-hydroxyl, is a linear heterobifunctional polyethylene glycol reagent. It contains an azide group (N3) and a hydroxyl group (OH) at opposite ends of the molecule. This compound is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast reaction speed, and biocompatibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azide-terminated polyethylene glycol derivatives, such as N3-Peg11-OH, typically involves the following steps :

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.

Nucleophilic Substitution: The activated polyethylene glycol undergoes nucleophilic substitution with sodium azide (NaN3) to introduce the azide group.

Hydroxyl Termination: The other end of the polyethylene glycol is terminated with a hydroxyl group through various chemical reactions, such as reductive amination or nucleophilic displacement.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

N3-Peg11-OH undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with terminal alkynes in the presence of copper (I) catalyst to form stable triazole linkages.

Staudinger Ligation: The azide group reacts with functionalized aryl phosphines to form amides.

Common Reagents and Conditions

Click Chemistry: Copper (I) catalyst, terminal alkynes, mild reaction conditions (room temperature, neutral pH).

Staudinger Ligation: Functionalized aryl phosphines, mild reaction conditions (room temperature, neutral pH).

Major Products

Click Chemistry: Triazole linkages.

Staudinger Ligation: Amides.

Applications De Recherche Scientifique

Bioconjugation

N3-Peg11-OH is extensively utilized to attach specific ligands, peptides, or other biomolecules to enhance the targeting and therapeutic efficacy of drugs. This application is crucial in developing targeted therapies for various diseases.

Labeling

The compound is employed in labeling proteins, nanoparticles, and other biomolecules for imaging and diagnostic purposes. Its ability to form stable linkages makes it ideal for creating detectable markers in biological systems.

Chemical Modification

This compound is used to modify surfaces and proteins to improve their properties and functionalities. This modification enhances stability and solubility, making it valuable in drug formulation and delivery systems.

Drug Delivery Systems

The compound plays a vital role in developing multifunctional drug delivery systems that allow for targeted and controlled release of therapeutics. Its biocompatibility ensures minimal adverse effects when used in vivo.

Development of PEG-Based Hydrogels

A study demonstrated the synthesis of PEG-based hydrogels using this compound as a building block. These hydrogels exhibited high strength and swelling ratios, indicating their potential use in tissue engineering and regenerative medicine .

Drug Delivery Applications

Research highlighted the use of this compound in formulating lipid nanoparticles for delivering anti-cancer drugs like doxorubicin. The PEGylation process improved the pharmacokinetics of these drugs by enhancing their circulation time and reducing clearance by the reticuloendothelial system .

Mécanisme D'action

The mechanism of action of N3-Peg11-OH primarily involves its azide group, which enables click chemistry and Staudinger ligation reactions . These reactions allow for the covalent attachment of the compound to various biomolecules, enhancing their solubility, stability, and targeting capabilities. The polyethylene glycol backbone provides biocompatibility and reduces immunogenicity, making it suitable for biomedical applications .

Comparaison Avec Des Composés Similaires

N3-Peg11-OH is unique due to its specific combination of azide and hydroxyl functional groups. Similar compounds include :

N3-Peg4-OH: Shorter polyethylene glycol chain length.

N3-Peg3-COOH: Contains a carboxyl group instead of a hydroxyl group.

N3-Peg11-NH2: Contains an amine group instead of a hydroxyl group.

These similar compounds differ in their chain lengths and functional groups, which affect their reactivity and applications. This compound’s specific structure makes it particularly suitable for certain bioconjugation and chemical modification applications.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46N3O11/c23-25-24-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h23,26H,1-22H2/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVPIFBNBGUAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N=[N+]=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46N3O11+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.